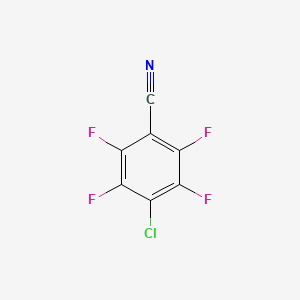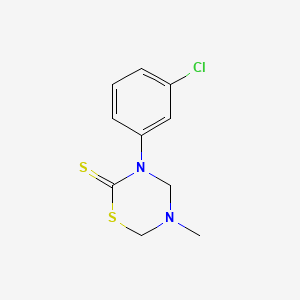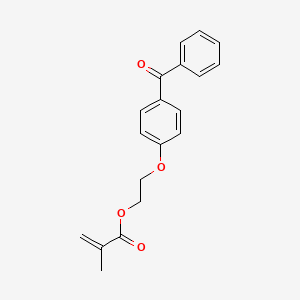
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C21H22O5. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzoylphenoxy group and a methacrylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-benzoylphenol with 2-chloroethyl 2-methylprop-2-enoate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
化学反应分析
Types of Reactions
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
科学研究应用
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism of action of 2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to changes in their activity. The methacrylate ester group allows the compound to participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials .
相似化合物的比较
Similar Compounds
- 2-(4-Benzoylphenoxy)ethyl prop-2-enoate
- 4-Methacryloyl diethoxy benzophenone
- 2-Phenoxyethyl methacrylate
Uniqueness
2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate is unique due to its combination of a benzoylphenoxy group and a methacrylate ester. This combination imparts specific chemical and physical properties, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and participate in polymerization processes sets it apart from similar compounds .
属性
CAS 编号 |
34570-27-9 |
|---|---|
分子式 |
C19H18O4 |
分子量 |
310.3 g/mol |
IUPAC 名称 |
2-(4-benzoylphenoxy)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H18O4/c1-14(2)19(21)23-13-12-22-17-10-8-16(9-11-17)18(20)15-6-4-3-5-7-15/h3-11H,1,12-13H2,2H3 |
InChI 键 |
IMQBXFQPBALLJP-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
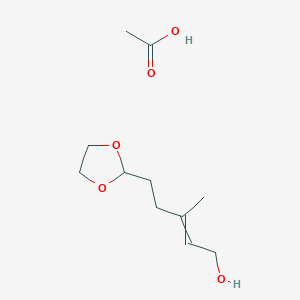
![7,8,10-Trimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14688342.png)
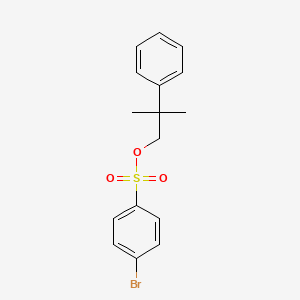

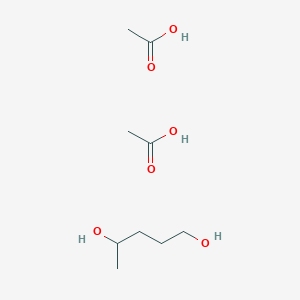
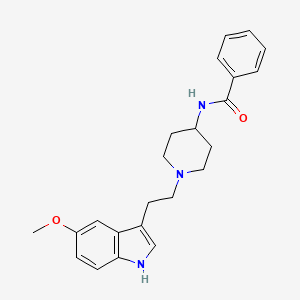
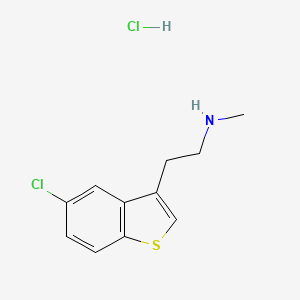
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)
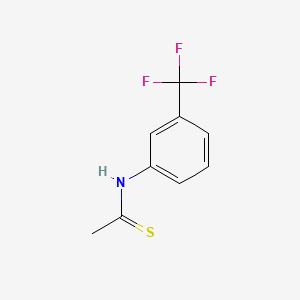
![Ethyl 4-[[3-[(2,6-diamino-5-nitropyrimidin-4-yl)amino]-2-oxopropyl]amino]benzoate](/img/structure/B14688397.png)
